molecular formula C8H9N3OS B12842235 Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine

Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine

Cat. No.: B12842235
M. Wt: 195.24 g/mol
InChI Key: JRZLLCXVAUXTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Methyl-[5-(5-Methylthiophen-2-yl)-oxadiazol-yl]-amine

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, Methyl-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]amine , is derived from its core structure: a 1,3,4-oxadiazole ring substituted at position 2 with a methylamine group and at position 5 with a 5-methylthiophen-2-yl moiety. The oxadiazole ring (C₂HN₂O) serves as the central scaffold, with nitrogen atoms at positions 3 and 4 and an oxygen atom at position 1. The thiophene substituent introduces a sulfur-containing aromatic system, while the methylamine group adds a basic nitrogen center.

Structural Formula
The molecular formula is C₈H₉N₃OS , with a calculated molecular weight of 195.24 g/mol. Key structural features include:

  • A 1,3,4-oxadiazole ring with a methylamine (-NHCH₃) group at position 2.
  • A 5-methylthiophen-2-yl group (C₅H₅S) at position 5 of the oxadiazole.

Table 1: Comparative Structural Data for Related Oxadiazole-Thiophene Hybrids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]amine C₈H₉N₃OS 195.24 5-methylthiophen-2-yl, methylamine
3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole C₈H₈N₂OS 180.23 5-methylthiophen-2-yl, methyl
(5-Phenylthiophen-2-yl)methanamine C₁₁H₁₁NS 187.28 Phenylthiophene, methanamine

The structural elucidation of such hybrids typically involves spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Distinct proton environments for the thiophene’s aromatic hydrogens (δ 6.8–7.2 ppm) and the methylamine group (δ 2.5–3.0 ppm).
  • Infrared Spectroscopy (IR) : Stretching vibrations for C=N (1,620–1,680 cm⁻¹) and C-O (1,200–1,300 cm⁻¹) bonds in the oxadiazole ring .

Historical Context in Heterocyclic Chemistry Research

The synthesis of oxadiazole-thiophene hybrids emerged in the early 2000s as part of efforts to combine electron-deficient (oxadiazole) and electron-rich (thiophene) systems for optoelectronic applications. The 1,3,4-oxadiazole scaffold, first reported in the 1950s, gained prominence due to its thermal stability and π-conjugation properties. Thiophene derivatives, studied since the 19th century, were later integrated into heterocyclic hybrids to enhance charge transport in organic semiconductors .

Key milestones include:

  • 2005 : Synthesis of the first 1,3,4-oxadiazole-thiophene hybrid for organic light-emitting diodes (OLEDs).
  • 2012 : Discovery of antimicrobial activity in methylamine-substituted oxadiazoles, spurring medicinal chemistry interest .
  • 2020 : Computational studies highlighting the role of thiophene’s sulfur atom in stabilizing charge-transfer states in hybrid systems .

Significance of Oxadiazole-Thiophene Hybrid Architectures

The fusion of oxadiazole and thiophene moieties creates a synergistic platform for multifunctional applications:

Electronic Materials
  • Charge Transport : The electron-deficient oxadiazole and electron-rich thiophene enable ambipolar charge transport, making these hybrids suitable for organic field-effect transistors (OFETs). For example, thiophene-oxadiazole polymers exhibit hole mobilities exceeding 0.1 cm²/V·s .
  • Optoelectronic Tuning : Substituents like methylamine modulate the bandgap (e.g., 2.8–3.2 eV), enabling emission in the blue-green spectrum for OLEDs .
Medicinal Chemistry
  • Bioisosteric Potential : The oxadiazole ring serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability. Hybrids demonstrate preliminary activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
  • Kinase Inhibition : Methylamine groups facilitate hydrogen bonding with kinase ATP-binding pockets, as observed in virtual screening studies .

Table 2: Applications of Oxadiazole-Thiophene Hybrids

Application Area Functional Property Example Performance Metrics
Organic Electronics Hole Mobility 0.12 cm²/V·s (OFETs)
Antimicrobial Agents Minimum Inhibitory Concentration (MIC) 12 µg/mL (Gram-positive bacteria)
Fluorescent Probes Quantum Yield Φ = 0.45 (λₑₓ = 350 nm)

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

N-methyl-5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H9N3OS/c1-5-3-4-6(13-5)7-10-11-8(9-2)12-7/h3-4H,1-2H3,(H,9,11)

InChI Key

JRZLLCXVAUXTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NN=C(O2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives of the compound .

Scientific Research Applications

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of oxadiazole derivatives. For instance:

  • In Vitro Cytotoxicity : Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine showed promising results in inhibiting the proliferation of glioblastoma cells (LN229) with an IC50 value in the low micromolar range .
CompoundCell LineIC50 (µM)
This compoundLN229 (Glioblastoma)2.34 ± 0.12

Anti-Diabetic Properties

The compound has also been investigated for its anti-diabetic effects. In vivo studies using genetically modified models like Drosophila melanogaster indicated that it significantly lowered glucose levels in diabetic models .

CompoundModel OrganismEffect on Glucose Levels
This compoundDrosophila melanogasterDecreased by 30%

Anti-inflammatory Effects

Research has shown that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests a potential application in treating inflammatory diseases.

Case Study 1: Anti-Cancer Efficacy

A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these compounds, this compound was identified as one of the most potent agents against glioblastoma cells . The study utilized assays such as MTT and colony formation assays to assess cell viability and proliferation.

Case Study 2: Anti-Diabetic Activity

Another investigation focused on the anti-diabetic potential of this compound using Drosophila melanogaster. The study revealed that treatment with this compound resulted in a significant reduction in blood glucose levels compared to control groups .

Mechanism of Action

The mechanism of action of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activities and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues within the 1,3,4-Oxadiazole Family

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
  • Core Structure : 1,3,4-Oxadiazole.
  • Substituents : 3-Methylthiophen-2-yl at position 5.
  • Key Differences: The methyl group on the thiophene is at position 3 instead of 5.
  • Biological Activity : While specific data for this compound are unavailable, structurally related 5-aryl-1,3,4-oxadiazol-2-amines exhibit acetylcholinesterase (AChE) inhibition, with IC50 values ranging from 10–50 µM .
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine
  • Core Structure : 1,3,4-Oxadiazole.
  • Substituents : Pyridine-2-yl at position 5.
  • Key Differences : The pyridine substituent introduces a basic nitrogen atom, enhancing solubility in aqueous media compared to thiophene derivatives.
  • Biological Activity : Derivatives of this class show antimicrobial activity, with MIC values of 8–32 µg/mL against S. aureus and E. coli .
4-(Chloro-difluoro-methoxy)-phenyl-substituted Oxadiazole
  • Core Structure : 1,3,4-Oxadiazole.
  • Substituents : Chloro-difluoro-methoxy phenyl at position 5.
  • Key Differences : The electron-withdrawing substituents increase electrophilicity and metabolic stability.
  • Biological Activity: Not reported in the evidence, but similar halogenated compounds are often explored for anticancer or CNS activity .

Thiadiazole Analogues

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl Derivatives
  • Core Structure : 1,3,4-Thiadiazole (sulfur replaces oxygen in the oxadiazole ring).
  • Substituents : Methoxyphenyl or nitrobenzylidene groups.
  • Biological Activity: Thiadiazoles exhibit cytotoxic activity against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines, with IC50 values of 12–25 µM .
5-Substituted-1,3,4-Thiadiazol-2-amines
  • Core Structure : 1,3,4-Thiadiazole.
  • Substituents : Varied aryl and alkyl groups.
  • Key Differences : Thioglycoside derivatives (e.g., compound 19 in ) show improved water solubility due to sugar moieties.
  • Biological Activity : Thioglycosides demonstrate cytotoxicity with IC50 values of 5–20 µM in MTT assays .
Key Findings:

Electronic Effects : Oxadiazoles are more electron-deficient than thiadiazoles, influencing binding to electron-rich biological targets.

Lipophilicity : Thiophene and thiadiazole derivatives exhibit higher logP values compared to pyridyl oxadiazoles, suggesting better blood-brain barrier penetration .

Bioactivity : Thiadiazoles generally show stronger cytotoxic activity, while oxadiazoles are more associated with enzyme inhibition (e.g., AChE) .

Biological Activity

Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine (CAS Number: 1223748-45-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8H9N3OSC_8H_9N_3OS. The structure features a methylthiophen moiety attached to an oxadiazole ring, which is known for its diverse biological properties. The compound is classified as an irritant and has been synthesized with a purity of ≥95% .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar oxadiazole derivatives have shown inhibitory effects on various enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibitors of tyrosinase are valuable in treating conditions like hyperpigmentation .
  • Anticancer Activity : Compounds containing oxadiazole structures have been evaluated for anticancer properties. For instance, related compounds have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
  • Antimicrobial Properties : Some oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

Cell LineConcentration (µM)IC50 (µM)Observations
MCF-70 - 10015Significant inhibition observed
HepG20 - 10020Moderate cytotoxicity
A5490 - 10025Lower inhibition compared to MCF-7
HeLa0 - 10010High sensitivity to treatment

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cell lines, with HeLa cells being particularly sensitive.

Mechanistic Studies

Mechanistic studies involving flow cytometry have revealed that treatment with this compound leads to apoptosis in sensitive cancer cells. The compound appears to induce cell cycle arrest at the sub-G1 phase, suggesting a mechanism involving programmed cell death .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Anticancer Activity : A study on related oxadiazole derivatives demonstrated significant anticancer activity with IC50 values lower than those of established chemotherapeutics like sorafenib . These findings support the potential use of this compound as a lead compound for further development.
  • Tyrosinase Inhibition : Research has shown that oxadiazole derivatives can inhibit tyrosinase activity effectively. This inhibition is critical for developing treatments for skin hyperpigmentation disorders .

Q & A

Q. What are the recommended synthetic routes for Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine?

  • Methodology :
    • Oxidative cyclization : Use iodine-mediated oxidative C–O/C–N bond formation with substituted aldehydes and hydrazides. For example, 5-methylthiophene-2-carbaldehyde can react with methylthiosemicarbazide under reflux in ethanol, followed by iodine-mediated cyclization .
    • Characterization : Confirm the product via IR (primary amine peaks at 3400–3250 cm⁻¹) and ¹H NMR (singlet for methylamine at δ ~2.5 ppm and aromatic protons at δ ~7.0 ppm) .
    • Yield optimization : Adjust reaction time (8–12 hours) and solvent polarity (e.g., ethanol vs. methanol) to improve yields beyond 70% .

Q. How to confirm the structural integrity of this compound using spectroscopic techniques?

  • Key analytical data :

    TechniqueKey Peaks/ObservationsReference
    IR N–H stretch (3400–3250 cm⁻¹), C=N (1640–1580 cm⁻¹)
    ¹H NMR Methylamine (δ 2.5–3.0 ppm), thiophene protons (δ 6.8–7.2 ppm), oxadiazole NH (δ ~9.8 ppm)
    ESI-MS [M+H]+ peak at m/z ~250–260 (exact mass depends on substituents)

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Experimental design :
    • pH stability : Test solubility and degradation in buffers (pH 2–12) over 24 hours using HPLC. Oxadiazoles are generally stable in neutral to mildly acidic conditions but hydrolyze in strong bases .
    • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for oxadiazoles) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of oxadiazole derivatives?

  • Case study :
    • Anticancer vs. antioxidant activity : Use dose-response assays (e.g., MTT for cytotoxicity and DPPH for radical scavenging) to differentiate mechanisms. For example, substituents like electron-withdrawing groups (Cl, CF₃) enhance anticancer activity but reduce antioxidant efficacy .
    • Data normalization : Compare IC₅₀ values against reference compounds (e.g., rolipram for PDE4 inhibition) to account for assay variability .

Q. What computational methods predict the electronic properties of this compound?

  • DFT-based approach :
    • Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Exact-exchange functionals (e.g., B3LYP) improve accuracy for heterocycles .
    • Key findings : The oxadiazole ring’s electron-deficient nature enhances reactivity in nucleophilic substitutions .

Q. How to design analogues with improved pharmacokinetic properties?

  • Strategies :
    • Lipophilicity modulation : Introduce polar groups (e.g., –OH, –SO₂NH₂) to improve solubility. For example, replacing the methylthiophene with a pyridinyl group reduces logP .
    • Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., methylamine oxidation) .

Data Contradiction Analysis

Q. Why do similar oxadiazole derivatives exhibit varying antimicrobial activities?

  • Critical factors :
    • Substituent effects : Electron-donating groups (e.g., –OCH₃) on the thiophene ring enhance Gram-positive activity (MIC ~2 µg/mL) but reduce Gram-negative efficacy .
    • Assay variability : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and solvent controls (DMSO ≤1%) to minimize discrepancies .

Q. How to address inconsistencies in synthetic yields across studies?

  • Troubleshooting :
    • Catalyst selection : Replace iodine with FeCl₃ in cyclization steps to reduce side products (yield increases from 60% to 85%) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher purity (>95%) .

Methodological Resources

  • Crystallography : For 3D structure validation, use single-crystal X-ray diffraction (R factor <0.05) to confirm hydrogen bonding networks (e.g., N–H⋯N interactions in oxadiazole rings) .
  • Biological testing : Prioritize in vitro models like LPS-induced TNF-α inhibition (human PBMCs) for anti-inflammatory profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.